molecular formula C10H11ClN2O2 B1420529 Methyl 6-amino-1H-indole-4-carboxylate hydrochloride CAS No. 731810-08-5

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Cat. No.: B1420529
CAS No.: 731810-08-5
M. Wt: 226.66 g/mol
InChI Key: QMSZHGOALNOGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-amino-1H-indole-4-carboxylate hydrochloride” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to significant interest among researchers in synthesizing a variety of indole derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves the activation of the carboxyl group and its connection to amines for conversion to amides . The specific synthesis process for “this compound” was not found in the search results.


Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . The specific molecular structure of “this compound” was not found in the search results.

Scientific Research Applications

Synthesis and Biological Application

  • Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogs, including derivatives similar to Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, have been synthesized for use in peptide/peptoid conformation elucidation studies (Horwell et al., 1994). These derivatives help in limiting the conformational flexibility of side chains in peptides.

  • Fluorescent and Infrared Probes : Tryptophan derivatives, including ester-derivatized indoles, have been studied as site-specific biological probes. Methyl indole-4-carboxylate, a compound closely related to this compound, showed promising results as a fluorescent probe (Huang et al., 2018).

Synthesis and Chemical Properties

  • Synthesis of Chromeno and Thieno Indol Derivatives : The synthesis of complex molecules like 6H,7H-chromeno and thieno[3,2-b]indol-6-ones using reactions involving indole derivatives highlights the chemical versatility of compounds like this compound (Irgashev et al., 2021).

  • Derivatization and Reactivity Studies : The reactivity of various indole derivatives, including reactions with N-bromosuccinimide, provides insights into the potential chemical manipulations and derivatizations of this compound (Irikawa et al., 1989).

Antiviral and Anticancer Research

  • Antiviral and Anticancer Studies : Indole derivatives have been investigated for their antiviral and anticancer properties, illustrating the potential biomedical applications of this compound (Ivashchenko et al., 2014).

Future Directions

Indole derivatives have been found in many important synthetic drug molecules, which have led to the development of new useful derivatives . They have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The future directions for “Methyl 6-amino-1H-indole-4-carboxylate hydrochloride” could involve further exploration of its biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan . This inhibition can lead to increased levels of tryptophan and its metabolites, which are essential for various physiological processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating gene expression and cellular responses to environmental stimuli . Additionally, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific receptors, such as the AhR, leading to changes in gene expression and cellular responses . Furthermore, this compound can inhibit or activate enzymes, such as tryptophan dioxygenase, affecting metabolic pathways and cellular functions . These interactions at the molecular level contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to this compound can result in changes in cellular responses, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s biological activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of tryptophan and other amino acids . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and physiological processes. For example, the inhibition of tryptophan dioxygenase by this compound can result in increased levels of tryptophan and its metabolites, which play essential roles in neurotransmission and immune responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, affecting their distribution and biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

methyl 6-amino-1H-indole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSZHGOALNOGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731810-08-5
Record name 731810-08-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.